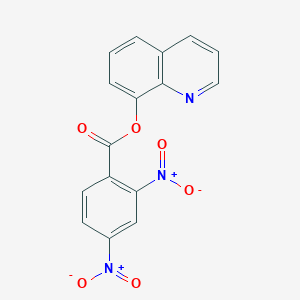

Quinolin-8-yl 2,4-dinitrobenzoate

Description

Contextualization within Ester Chemistry and Heterocyclic Compounds

Quinolin-8-yl 2,4-dinitrobenzoate (B1224026) is an organic molecule that belongs to the class of esters. Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. They are typically synthesized through the reaction of a carboxylic acid and an alcohol, a process known as esterification. amanote.com This compound is also a heterocyclic compound, meaning it contains a ring structure with at least two different elements as members of the ring. researchgate.net

Specifically, it incorporates the quinoline (B57606) ring system, a nitrogen-containing heterocycle. ontosight.ai The study of heterocyclic esters is a significant field within organic chemistry, as these compounds often exhibit unique reactivity and are integral to the structure of many biologically active molecules and functional materials. amanote.comiucr.org The synthesis of esters from heterocyclic nitrogen-containing acids or alcohols often requires specific catalytic conditions to manage the basicity of the nitrogen atom. amanote.com

Significance of Quinoline and Dinitrobenzene Moieties in Organic Chemistry

The two primary structural components of the title compound are the quinoline and 2,4-dinitrobenzene moieties, both of which are of considerable importance in organic chemistry.

Quinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. ontosight.ai This scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The quinoline nucleus is also utilized in the development of agrochemicals, dyes, and materials with specific electronic properties. ontosight.ai The synthesis of substituted quinolines is a major focus of organic chemistry research. researchgate.net

Dinitrobenzene refers to a benzene ring substituted with two nitro (–NO₂) groups. The 2,4-dinitro isomer, a component of the title compound, is a pale yellow crystalline solid. Dinitrobenzene derivatives are crucial intermediates in the synthesis of dyes, pigments, and other organic compounds. smolecule.com The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient, influencing the molecule's reactivity. researchgate.net Dinitrobenzoates, including 3,5-dinitrobenzoate (B1224709) and 2,4-dinitrobenzoate, are often used to form crystalline derivatives of other organic molecules for characterization and have been studied for their own biological activities and role in forming complex structures. acs.orgfluorochem.co.uk

Rationale for Dedicated Academic Inquiry into Quinolin-8-yl 2,4-dinitrobenzoate

The rationale for a focused investigation into this compound stems from the combination of its two significant structural motifs. The fusion of a biologically relevant quinoline core with a reactive 2,4-dinitrobenzoyl group suggests several potential areas of scientific interest:

Novel Biological Activity: Given the diverse pharmacological profiles of quinoline derivatives, this compound could exhibit unique biological effects. mdpi.com The dinitrobenzoate moiety could modulate this activity or introduce new mechanisms of action.

Material Science Applications: Quinoline derivatives have been explored for their luminescent properties. The highly polarized dinitrobenzene group could influence the electronic and photophysical properties of the molecule, making it a candidate for new materials.

Chemical Synthesis and Reactivity: The ester linkage connects an electron-rich heterocyclic system with a highly electron-poor aromatic system. This arrangement presents interesting questions for fundamental studies of molecular structure, bonding, and reactivity. The synthesis itself, likely an esterification between 8-hydroxyquinoline (B1678124) and 2,4-dinitrobenzoyl chloride, provides a platform for methodological studies in organic synthesis.

Overview of Current Research Gaps and Opportunities for this compound

Key Research Gaps:

Synthesis and Characterization: There are no published, detailed procedures for the synthesis of this compound. Consequently, comprehensive characterization data, such as NMR, IR, and mass spectrometry, is absent from the public record.

Structural Data: The definitive molecular and supramolecular structure, which would be provided by single-crystal X-ray diffraction, has not been reported. Such data is crucial for understanding the molecule's conformation and intermolecular interactions.

Physicochemical Properties: Fundamental properties like melting point, solubility, and stability have not been documented.

Biological and Material Properties: There is a complete lack of experimental data on the biological activity (e.g., antimicrobial, anticancer) or the material properties (e.g., luminescence, conductivity) of the compound.

This scarcity of information presents a clear opportunity for original research. The field is open for the first definitive synthesis, characterization, and systematic investigation of this compound's properties.

Scope and Objectives of the Academic Research Focus on this compound

To address the identified research gaps, a dedicated academic inquiry should be undertaken with the following scope and objectives:

Scope: The research will focus exclusively on the synthesis, characterization, and preliminary property evaluation of this compound.

Objectives:

To Synthesize and Purify: Develop and optimize a reliable synthetic route to produce high-purity this compound from 8-hydroxyquinoline and a suitable 2,4-dinitrobenzoyl derivative.

To Conduct Spectroscopic and Physicochemical Characterization: Thoroughly characterize the synthesized compound using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry, and determine its fundamental physical properties.

To Determine the Crystal Structure: Grow single crystals of the compound suitable for X-ray diffraction analysis to elucidate its precise three-dimensional structure and analyze its crystal packing and intermolecular interactions.

To Perform Preliminary Property Screening: Conduct initial screening of the compound's potential biological activities and photophysical properties to provide a foundation for future, more in-depth investigations.

Structure

3D Structure

Properties

Molecular Formula |

C16H9N3O6 |

|---|---|

Molecular Weight |

339.26g/mol |

IUPAC Name |

quinolin-8-yl 2,4-dinitrobenzoate |

InChI |

InChI=1S/C16H9N3O6/c20-16(12-7-6-11(18(21)22)9-13(12)19(23)24)25-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H |

InChI Key |

DWQGOSHMJOSODY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 8 Yl 2,4 Dinitrobenzoate

Historical Development of Quinolin-8-yl 2,4-dinitrobenzoate (B1224026) Synthesis Pathways

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research for over a century, with foundational methods like the Skraup and Friedländer syntheses being cornerstones for creating the quinoline core. rroij.comresearchgate.net The specific synthesis of Quinolin-8-yl 2,4-dinitrobenzoate, an ester of 8-hydroxyquinoline (B1678124) and 2,4-dinitrobenzoic acid, is a more specialized area. Historically, the preparation of such esters would have evolved from classical esterification techniques.

Esterification Strategies for this compound

The formation of the ester linkage between 8-hydroxyquinoline and 2,4-dinitrobenzoic acid is the central transformation in the synthesis of this compound. Several esterification strategies can be employed to achieve this.

Direct Condensation Approaches

Direct condensation, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. miperknlapindia.ac.in In the context of this compound, this would involve the direct reaction of 8-hydroxyquinoline with 2,4-dinitrobenzoic acid.

Reaction Scheme: 8-Hydroxyquinoline + 2,4-Dinitrobenzoic Acid ⇌ this compound + H₂O

Due to the phenolic nature of the hydroxyl group in 8-hydroxyquinoline, this reaction typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often necessitates the removal of water to drive the equilibrium towards the product. The reactivity of 2,4-dinitrobenzoic acid, enhanced by its electron-withdrawing nitro groups, can facilitate this reaction. sigmaaldrich.com

A study on the synthesis of 8-Hydroxy Quinoline Nitrobenzoate (8-HQNB) crystals involved dissolving 8-hydroxyquinoline and 2-nitrobenzoic acid in a 1:1 molar ratio in acetone (B3395972) and allowing for slow evaporation. scirp.org While this was for a co-crystal and not an ester, it demonstrates a direct interaction approach. For ester formation, more forcing conditions would typically be required.

Activated Carboxylic Acid Derivative Routes (e.g., acid chlorides, anhydrides)

A more efficient and common approach for the synthesis of esters, particularly from phenols, is the use of activated carboxylic acid derivatives. This strategy avoids the equilibrium limitations of direct condensation.

Acid Chlorides: The most prevalent method in this category involves the conversion of 2,4-dinitrobenzoic acid to its highly reactive acid chloride, 2,4-dinitrobenzoyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4-dinitrobenzoyl chloride is then reacted with 8-hydroxyquinoline, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct and drive the reaction to completion. mdpi.com A similar methodology was successfully used for the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, where 8-hydroxyquinolin-2(1H)-one was reacted with 4-chlorobenzoyl chloride in the presence of triethylamine. mdpi.com

Acid Anhydrides: While less common for this specific transformation, the anhydride (B1165640) of 2,4-dinitrobenzoic acid could also be used. This would react with 8-hydroxyquinoline to yield the desired ester and 2,4-dinitrobenzoic acid as a byproduct.

The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is another effective method for forming esters from carboxylic acids and alcohols under milder conditions. jocpr.com This approach is widely used in the synthesis of complex esters.

Transesterification Methodologies

Transesterification is a process where the ester of one alcohol is transformed into the ester of another alcohol. In this context, a simple alkyl ester of 2,4-dinitrobenzoic acid (e.g., methyl 2,4-dinitrobenzoate) could be reacted with 8-hydroxyquinoline in the presence of a catalyst to form this compound and the corresponding simple alcohol (e.g., methanol).

This method can be advantageous as it avoids the use of harsh acylating agents. Studies on the transesterification of (hetero)aryl esters with phenols have shown that this transformation can be challenging but is achievable. rsc.orgrsc.org The use of catalysts, such as potassium carbonate, has been demonstrated to be effective for the transesterification of various aryl esters with phenols. rsc.orgresearchgate.net While a specific example for this compound is not detailed, the general principles suggest its feasibility.

Catalyst-Assisted Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in esterification and transesterification reactions. tib-chemicals.comdtu.dk

For the synthesis of this compound, several homogeneous catalytic systems could be envisioned:

Acid Catalysis: As mentioned in the direct condensation section, protic acids like H₂SO₄ and p-TsOH act as homogeneous catalysts.

Base Catalysis: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are known to be effective nucleophilic catalysts for esterification reactions. tandfonline.com

Organometallic Catalysis: Transition metal complexes can be highly effective for esterification and transesterification. For instance, tin-based catalysts are frequently used in homogeneous catalysis for the production of polyesters and specialty organic compounds due to their good solubility and high selectivity. tib-chemicals.com N-heterocyclic carbene (NHC)-metal complexes, such as those of copper, have also emerged as highly efficient catalysts for various organic transformations, including esterifications. beilstein-journals.org While specific application to this compound is not documented, the broad utility of these catalysts suggests their potential applicability.

Heterogeneous Catalysis Systems

The synthesis of this compound can be effectively achieved through esterification, a reaction often enhanced by catalysts. Heterogeneous catalysts are particularly advantageous as they exist in a different phase from the reactants, simplifying their removal and enabling recycling, which aligns with the principles of green chemistry.

Solid acid catalysts are prominent in this field. Materials like zeolites, sulfated metal oxides, and metal-organic frameworks (MOFs) provide acidic sites that facilitate the esterification between 8-hydroxyquinoline and 2,4-dinitrobenzoic acid or its derivatives. For instance, Hβ zeolite has been successfully used as a recyclable, heterogeneous catalyst for the solvent-free synthesis of other quinoline derivatives. rsc.org Similarly, sulfated tin oxide (STO) has demonstrated high catalytic activity in the synthesis of various heterocyclic compounds, including those derived from 8-hydroxyquinoline, owing to its strong Brønsted and Lewis acidic sites. clockss.org

Lanthanum-based Metal-Organic Frameworks (La-MOFs), particularly those functionalized with sulfonic acid groups, have emerged as highly effective catalysts for esterification reactions, demonstrating high yields under specific conditions. acs.org The catalytic activity of such materials is often linked to their structural properties, including surface area and the density of active acid sites. The use of 8-hydroxyquinoline derivatives as ligands or components in catalyst synthesis has also been explored, suggesting a tailored approach to enhance catalytic efficiency for related transformations. acs.orgatlantis-press.comrsc.org

Below is a table illustrating the performance of various heterogeneous catalysts in related esterification or quinoline synthesis reactions, providing a basis for their potential application in synthesizing this compound.

| Catalyst | Reactants | Reaction Type | Yield (%) | Reference |

| Hβ Zeolite | 2-Aminobenzophenones, Ketones | Cyclization | High | rsc.org |

| Sulfated Tin Oxide (STO) | Aldehydes, Malononitrile, 8-Hydroxyquinoline | Pyranoquinoline Synthesis | 85-95 | clockss.org |

| La-MOF-DABCO | Levulinic Acid, Ethanol | Esterification | 91.9 | acs.org |

| NaY-Zeolite-Schiff Base Complex | Acetic Acid, Alcohols | Esterification | Good | rsc.org |

Organocatalysis in this compound Synthesis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. For the synthesis of this compound, organocatalysts can activate either the 8-hydroxyquinoline or the 2,4-dinitrobenzoyl moiety.

N-Heterocyclic Carbenes (NHCs) are a class of organocatalysts known for their ability to promote esterification and other coupling reactions. mdpi.com In a potential pathway, an NHC could react with 2,4-dinitrobenzoyl chloride to form a highly reactive acyl intermediate, which is then readily attacked by the hydroxyl group of 8-hydroxyquinoline.

Furthermore, Cinchona alkaloids and their derivatives have been developed as powerful chiral organocatalysts for various asymmetric reactions, including those involving quinoline scaffolds. mdpi.comjst.go.jpacs.org While the target molecule, this compound, is not chiral, the principles of activation by these catalysts can be applied. For example, catalysts bearing a nucleophilic group (like an amine) can act as acyl transfer agents, similar to the well-known 4-dimethylaminopyridine (DMAP), to facilitate the esterification process. The interaction between the catalyst and the substrate can lead to highly efficient transformations under mild conditions.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic strategies for preparing this compound align with this philosophy.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. The synthesis of quinoline derivatives has been successfully demonstrated under solvent-free conditions, often by heating the reactants together with a catalyst. rsc.orgjocpr.comacs.org For the preparation of this compound, a mixture of 8-hydroxyquinoline and 2,4-dinitrobenzoic acid (or its acid chloride) could be heated in the presence of a solid acid catalyst like polyphosphoric acid (PPA) or montmorillonite (B579905) K-10 clay, leading to the formation of the desired ester. acs.orgjptcp.com This approach is not only environmentally friendly but can also lead to higher reaction rates due to the high concentration of reactants.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. sciepub.comhansshodhsudha.comresearchgate.net The synthesis of dinitrobenzoate esters from alcohols is particularly well-suited to this technique.

A typical procedure involves mixing the alcohol (in this case, the phenol (B47542) 8-hydroxyquinoline) with 3,5-dinitrobenzoic acid and a catalytic amount of concentrated sulfuric acid. hansshodhsudha.comresearchgate.net This mixture is then subjected to microwave irradiation for a short period. The direct coupling of molecular motion with the microwave energy leads to rapid and uniform heating, often resulting in cleaner reactions and higher purity products compared to conventional heating methods. hansshodhsudha.comsciepub.com The use of an acidic ionic liquid like (bmim)HSO₄ under microwave conditions has also been reported as an effective green method for this transformation. sciepub.com

The table below summarizes results from the microwave-assisted synthesis of 3,5-dinitrobenzoates for various alcohols, demonstrating the efficiency of this method.

Mechanochemical Synthesis

Mechanochemistry involves inducing reactions in the solid state through mechanical force, such as grinding in a ball mill, eliminating the need for bulk solvents. beilstein-journals.orgacs.org This technique is highly atom-economical and energy-efficient. Solvent-free esterification of phenols has been achieved at room temperature using high-speed ball-milling. rsc.org

For the synthesis of this compound, a plausible mechanochemical approach would involve milling 8-hydroxyquinoline and 2,4-dinitrobenzoic acid with activating agents. One reported system for esterification uses a combination of iodine (I₂) and potassium hypophosphite (KH₂PO₂), affording high yields in short reaction times (e.g., 20 minutes). rsc.org Another approach utilizes basic alumina (B75360) as a solid support to facilitate transesterification reactions under milling conditions. beilstein-journals.org The intense mixing and physical contact at the molecular level during milling can overcome activation barriers and drive the reaction to completion without thermal energy input. mdpi.comrsc.org

Optimization of Reaction Parameters for this compound Yield and Purity

To maximize the efficiency of any synthetic protocol for this compound, the systematic optimization of reaction parameters is crucial. Key variables include the choice and loading of the catalyst, reaction temperature, and the molar ratio of reactants.

Catalyst Selection and Loading: The nature of the catalyst significantly impacts the reaction rate and yield. In heterogeneous catalysis, the acidity and porosity of the catalyst are critical. clockss.org For acid-catalyzed esterifications, stronger acids generally lead to higher conversion rates, but may also promote side reactions if not carefully controlled. rsc.org Studies on the esterification of fatty acids using Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation showed a direct correlation between the acid strength (Hammett acidity, H₀) of the catalyst and the final product yield. atlantis-press.comresearchgate.net The amount of catalyst is also a key parameter; increasing the catalyst loading generally increases the reaction rate up to a certain point, after which it may offer no further benefit or could complicate product purification. rsc.org

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures typically accelerate the reaction, reducing the required time. However, for sensitive substrates like 8-hydroxyquinoline, excessive heat could lead to degradation or undesired side reactions, lowering the purity of the final product. In microwave-assisted synthesis, precise control over temperature and power allows for rapid optimization to find the ideal balance that maximizes yield in the shortest possible time. hansshodhsudha.comsciepub.com

Molar Ratio of Reactants: The stoichiometry of the reactants can be adjusted to drive the reaction equilibrium towards the product side. In the esterification of 8-hydroxyquinoline with 2,4-dinitrobenzoic acid, using an excess of one reactant (typically the less expensive or more easily removed one) can increase the conversion of the other.

The following table summarizes the effect of varying reaction parameters in related esterification reactions.

| Parameter Varied | Catalyst System | Observation | Reference |

| Catalyst Acidity (H₀) | [HQuin]⁺-based Ionic Liquids | Higher acidity (lower H₀) resulted in higher ester yield. | researchgate.net |

| Catalyst Loading | Co(II) complex | Reaction rate constant increased linearly with catalyst amount. | rsc.org |

| Temperature | Acid Catalysts | Higher temperature generally increases yield, but selectivity can be an issue. | rsc.org |

| Solvent | Povarov Reaction | Reaction can be sensitive to solvent type. |

Large-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires a strategic approach focused on efficiency, safety, cost-effectiveness, and scalability. The primary synthesis route involves the esterification of 8-hydroxyquinoline with 2,4-dinitrobenzoyl chloride.

Key considerations for scaling up this process include:

Reagent Selection and Stoichiometry: For large-scale synthesis, the selection of cost-effective and readily available starting materials is crucial. researchgate.net The use of 2,4-dinitrobenzoyl chloride, derived from 2,4-dinitrobenzoic acid, is a standard approach. Optimizing the stoichiometry is essential to maximize the conversion of the limiting reagent, typically the more complex 8-hydroxyquinoline, and to minimize unreacted starting materials which would complicate purification. The use of related nitrobenzoic acids has been shown to improve both purity and yield in large-scale preparations of similar compounds. google.com

Solvent and Base Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents, and ease of product isolation. Dichloromethane (B109758) or acetonitrile (B52724) are often used in laboratory settings for similar acyl substitution reactions. mdpi.commdpi.com For large-scale operations, factors such as toxicity, environmental impact, and ease of recovery and recycling become paramount. A base, commonly a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct of the reaction. mdpi.commdpi.com The selection of a base that is inexpensive and easily removed from the reaction mixture is a key consideration for industrial production.

Reaction Conditions: Temperature control is vital. While many esterification reactions proceed at room temperature, large-scale reactions are often exothermic. mdpi.com Therefore, a robust cooling system is necessary to maintain a consistent temperature and prevent runaway reactions or the formation of side products. Reaction time must also be optimized to ensure complete reaction without degrading the product. mdpi.com Continuous flow reactors can offer superior control over reaction conditions and may lead to higher, more consistent yields compared to batch processing.

Table 1: Key Parameters for Large-Scale Synthesis

| Parameter | Laboratory Scale Consideration | Large-Scale Consideration | Rationale for Scale-Up |

|---|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Durability, heat transfer, volume |

| Base | Triethylamine | Triethylamine, other low-cost amines | Cost-effectiveness, ease of removal |

| Solvent | Dichloromethane, Acetonitrile | Toluene, Ethyl Acetate (B1210297), 2-MeTHF | Lower toxicity, cost, ease of recovery |

| Temperature | Room Temperature | Controlled (e.g., 0-25 °C) via cooling jacket | Manages exothermicity, prevents side reactions |

| Monitoring | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Quantitative, accurate tracking of reaction progress |

Purification and Isolation Techniques for this compound

Following the synthesis, a robust purification and isolation strategy is essential to obtain this compound with the required purity. The crude product typically contains unreacted starting materials, the hydrochloride salt of the base, and potential side products.

Work-up and Extraction: The initial work-up procedure generally involves quenching the reaction, often with water, to separate the organic product from water-soluble impurities like the triethylamine hydrochloride salt. The aqueous solution is then typically extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. mdpi.comnih.gov The combined organic layers are then washed, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. mdpi.com

Column Chromatography: For achieving high purity, column chromatography is a standard and effective method. researchgate.netacs.org Silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient system, starting with a non-polar solvent and gradually increasing the polarity, is often employed. For similar quinoline derivatives, solvent systems such as ethyl acetate in hexanes or methanol (B129727) in dichloromethane have proven effective. acs.orgumich.edu The fractions are collected and analyzed (e.g., by TLC or HPLC) to pool the pure product.

Recrystallization: Recrystallization is a highly effective and economical method for purifying solid compounds on a large scale. The selection of an appropriate solvent or solvent system is key; the desired compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For related nitrobenzoate esters of quinolines, ethyl acetate has been successfully used as a recrystallization solvent. researchgate.net The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of high-purity crystals, which are then collected by filtration. google.com.na

Table 2: Common Purification Techniques

| Technique | Description | Typical Solvents/Conditions | Advantages |

|---|---|---|---|

| Aqueous Work-up | Liquid-liquid extraction to remove water-soluble impurities. | Water, Ethyl Acetate, Dichloromethane. mdpi.com | Removes salts and other highly polar impurities. |

| Column Chromatography | Separation based on polarity using a stationary phase (silica gel) and a mobile phase (eluent). | Eluent systems like Ethyl Acetate/Hexanes or Methanol/Dichloromethane. acs.orgumich.edu | Provides high purity, adaptable to different impurity profiles. |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethyl Acetate, Acetone, Methanol. mdpi.comresearchgate.netgoogle.com.na | Cost-effective for large quantities, yields highly pure crystalline product. |

| Trituration | Washing a solid with a solvent in which the desired product is insoluble, but impurities are soluble. | Pentane, Diethyl Ether. nih.govsgul.ac.uk | Simple and quick method to remove minor, more soluble impurities. |

Spectroscopic and Structural Elucidation Techniques for Quinolin 8 Yl 2,4 Dinitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of Quinolin-8-yl 2,4-dinitrobenzoate (B1224026), distinct signals are anticipated for the protons of the quinoline (B57606) ring system and the dinitrobenzoate moiety. The protons on the quinoline ring typically appear in the aromatic region, between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the position of the ester linkage and the nitrogen atom within the heterocyclic ring. For instance, the proton at position 2 of the quinoline ring often appears at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom.

The protons of the 2,4-dinitrophenyl group are expected to be in a highly deshielded environment due to the strong electron-withdrawing nature of the two nitro groups. These aromatic protons would likely resonate at chemical shifts greater than δ 8.0 ppm. The coupling patterns (doublets, doublet of doublets) would be indicative of their relative positions on the benzene (B151609) ring.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Quinolin-8-yl 2,4-dinitrobenzoate

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| Quinoline Aromatic Protons | 7.0 - 9.0 | Doublet, Triplet, Multiplet |

| 2,4-Dinitrobenzoate Aromatic Protons | 8.0 - 9.5 | Doublet, Doublet of Doublets |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would display a series of signals corresponding to the distinct carbon environments. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-155 ppm), with carbons adjacent to the nitrogen atom and the ester linkage showing downfield shifts. Similarly, the carbons of the dinitrobenzoate ring will also be found in the aromatic region, with the carbons bearing the nitro groups being significantly deshielded.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Quinoline Aromatic Carbons | 110 - 155 |

| 2,4-Dinitrobenzoate Aromatic Carbons | 120 - 150 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within the quinoline and dinitrobenzoate ring systems. This helps in tracing the connectivity of the proton spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the connectivity between the quinoline and dinitrobenzoate moieties through the ester linkage.

Solid-State NMR Spectroscopy Approaches

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. researchgate.net This technique is particularly useful for studying polymorphism, where a compound may exist in different crystalline forms. Differences in the ¹³C and ¹⁵N chemical shifts observed in ssNMR spectra can distinguish between different tautomers or zwitterionic species that may be present in the solid state. researchgate.net Computational methods are often used in conjunction with experimental ssNMR to aid in the interpretation of the spectra and to refine the structural model of the compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. The presence of aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The nitro groups (NO₂) are strong infrared absorbers and would exhibit characteristic symmetric and asymmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O stretching vibrations of the ester linkage would also be present, typically in the 1100-1300 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1730 - 1750 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1350 |

| Ester (C-O) | Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the aromatic systems of the quinoline and dinitrobenzoate rings. The quinoline moiety itself typically exhibits absorption maxima at various wavelengths. nist.gov The presence of the highly conjugated dinitrobenzoate group would likely result in additional absorption bands and could lead to a red shift (a shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. The specific λmax values would be influenced by the solvent used for the analysis. For similar compounds like quinolin-8-yl benzoate (B1203000), a λmax around 298 nm has been reported. amazonaws.com Dinitrobenzoate derivatives often show absorptions in the UV region as well. amazonaws.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. For this compound, a combination of high-resolution mass spectrometry and tandem mass spectrometry would provide a comprehensive understanding of its molecular composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound from its precise mass-to-charge ratio. For this compound (C₁₆H₉N₃O₆), the theoretical exact mass can be calculated. This high-precision measurement is invaluable for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. While direct HRMS data for the title compound is not available, analysis of related compounds allows for a confident prediction of its expected accurate mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 340.0564 |

| [M+Na]⁺ | 362.0383 |

| [M-H]⁻ | 338.0419 |

Note: These values are calculated based on the molecular formula and isotopic abundances.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound can be predicted based on the known fragmentation of quinolin-8-yl esters and dinitroaromatic compounds. researchgate.netnih.govresearchgate.netljmu.ac.uk

A primary fragmentation pathway would likely involve the cleavage of the ester bond, leading to the formation of the quinolin-8-olate anion or the 8-hydroxyquinoline (B1678124) radical cation and the 2,4-dinitrobenzoyl cation. The quinolin-8-ol fragment is a characteristic and stable moiety often observed in the mass spectra of related compounds. researchgate.net Further fragmentation of the 2,4-dinitrobenzoyl portion would be expected, with characteristic losses of the nitro groups (NO₂). For instance, studies on simple dinitrobenzoate esters show losses of NO₂ groups and the ester functional group as prominent fragmentation channels.

Table 2: Predicted Key MS/MS Fragmentation Ions of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |

| 340.0564 ([M+H]⁺) | 145.0528 | 8-Hydroxyquinoline |

| 340.0564 ([M+H]⁺) | 195.0093 | 2,4-Dinitrobenzoyl cation |

| 195.0093 | 149.0194 | Loss of NO₂ |

| 195.0093 | 103.0238 | Loss of two NO₂ |

Ionization Techniques for this compound Analysis

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most suitable soft ionization techniques that would allow for the generation of intact molecular ions with minimal fragmentation. acs.org ESI is particularly effective for polar molecules and can be used in both positive and negative ion modes to generate [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Given the presence of the basic quinoline nitrogen and the acidic character that can be induced in the dinitroaromatic ring, both ionization modes should be effective.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related compounds provides significant insight into its likely solid-state structure. eurjchem.comresearchgate.netmdpi.combohrium.com

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions. researchgate.net Studies on similar quinoline derivatives and nitroaromatic compounds reveal the importance of π-π stacking interactions between the aromatic rings of the quinoline and dinitrobenzoate moieties. eurjchem.comacs.orgiucr.org The electron-rich quinoline ring can interact with the electron-deficient dinitro-substituted benzene ring.

Furthermore, C-H···O hydrogen bonds are anticipated to play a significant role in stabilizing the crystal lattice, with the hydrogen atoms of the quinoline and benzene rings interacting with the oxygen atoms of the nitro and ester groups. researchgate.net The nitro groups themselves can participate in various intermolecular interactions, including lone pair-π and N-O···π interactions, which are known to influence the packing in nitroaromatic crystals. nih.govscispace.com

Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

| π-π Stacking | Quinoline Ring | 2,4-Dinitrobenzoate Ring |

| C-H···O Hydrogen Bond | C-H (Quinoline/Benzene) | O (Ester/Nitro) |

| Lone Pair-π Interaction | O (Nitro) | Quinoline/Benzene Ring |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state will be dictated by the torsion angles between the quinoline ring, the ester group, and the 2,4-dinitrobenzoate ring. Crystal structures of related esters show that the ester group can adopt different conformations to achieve optimal crystal packing. iucr.org The flexibility of the molecule allows for slight modifications in its geometry to minimize lattice energy. uc.pt

In structurally similar compounds, such as 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, the dihedral angle between the quinoline and benzene rings is approximately 117 degrees. eurjchem.comresearchgate.net It is expected that this compound will adopt a non-planar conformation. The nitro groups may also be twisted out of the plane of the benzene ring to alleviate steric strain and participate in intermolecular interactions. nih.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides a unique "fingerprint" of a molecule by probing its vibrational modes. The spectrum of this compound is predicted to be a composite of the characteristic vibrations of the quinoline ring, the dinitro-substituted benzene ring, and the ester linkage that connects them.

The quinoline moiety is expected to produce a series of distinct bands. Based on studies of 8-hydroxyquinoline and its derivatives, characteristic ring breathing and stretching modes will be prominent. emerald.comchemicalbook.comnih.gov For instance, a strong band associated with the C=C/C=N stretching vibrations within the quinoline ring system is anticipated in the 1560-1620 cm⁻¹ region. Other significant peaks would include C-H in-plane and out-of-plane bending vibrations.

The 2,4-dinitrobenzoate moiety will contribute its own set of characteristic peaks. The symmetric and asymmetric stretching vibrations of the two nitro groups (NO₂) are highly characteristic and are expected to appear in the regions of 1340-1360 cm⁻¹ and 1520-1550 cm⁻¹, respectively. nih.govresearchgate.netchemicalbook.com The aromatic ring of the benzoate will also show C-C stretching and C-H bending modes. The carbonyl (C=O) stretch of the ester group is a strong Raman scatterer and is predicted to be observed in the 1700-1740 cm⁻¹ range.

The ester linkage (C-O-C) will have characteristic stretching vibrations, though these are often weaker and can be coupled with other modes.

The table below provides a summary of the predicted key Raman shifts for this compound, based on data from analogous compounds.

| Predicted Wavenumber (cm⁻¹) | Assignment | Originating Moiety | Reference for Analogue Data |

|---|---|---|---|

| ~3100-3000 | Aromatic C-H Stretching | Quinoline & Dinitrobenzoate | researchgate.net |

| ~1740-1720 | C=O Stretching | Ester Linkage | mdpi.com |

| ~1610 | Ring Stretching (C=C, C=N) | Quinoline | emerald.com |

| ~1580 | Ring Stretching | Dinitrobenzoate | nih.gov |

| ~1540 | Asymmetric NO₂ Stretching | Dinitrobenzoate | nih.govresearchgate.net |

| ~1350 | Symmetric NO₂ Stretching | Dinitrobenzoate | nih.govresearchgate.net |

| ~1250 | C-O Stretching | Ester Linkage | researchgate.net |

| ~1150 | Ring Breathing Mode | Quinoline | emerald.com |

| ~830 | C-N Stretching (Nitro Group) | Dinitrobenzoate | nih.gov |

Photoelectron Spectroscopy (e.g., XPS, UPS) for Electronic Structure and Surface Analysis

Photoelectron spectroscopy probes the electronic structure of a material by measuring the kinetic energy of electrons ejected by incident photons. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe core-level electrons, providing information on elemental composition and chemical states. Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to study valence electrons, mapping the molecular orbital energies.

X-ray Photoelectron Spectroscopy (XPS)

The XPS spectrum of this compound would reveal the chemical environment of each element.

C 1s: The carbon 1s spectrum is expected to be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. Carbons in the aromatic quinoline and benzoate rings will have binding energies around 284-285 eV. The carbon in the ester's carbonyl group (O=C-O) will be shifted to a higher binding energy, likely around 288-289 eV, due to the electronegative oxygen atoms.

N 1s: Two distinct nitrogen environments exist. The nitrogen in the quinoline ring is predicted to have a binding energy around 399-400 eV. researchgate.net In contrast, the nitrogen atoms in the two nitro groups (NO₂) will be at a significantly higher binding energy, typically in the range of 405-407 eV, due to the highly oxidizing environment. chemicalbook.com

O 1s: The oxygen 1s spectrum will also show multiple components. The two oxygen atoms of the ester group (C=O and C-O) will have distinct binding energies, expected around 532 eV and 533.5 eV, respectively. The four oxygen atoms of the two nitro groups will contribute a strong peak at a higher binding energy, approximately 533-534 eV.

The following table summarizes the predicted XPS binding energies.

| Core Level | Predicted Binding Energy (eV) | Chemical Environment | Reference for Analogue Data |

|---|---|---|---|

| C 1s | ~284.8 | Aromatic C-C, C-H | rsc.org |

| C 1s | ~286.0 | Aromatic C-N, C-O | rsc.org |

| C 1s | ~288.5 | Ester Carbonyl (O=C-O) | rsc.org |

| N 1s | ~399.5 | Quinoline Ring Nitrogen | researchgate.net |

| N 1s | ~406.0 | Nitro Group (NO₂) | chemicalbook.com |

| O 1s | ~532.0 | Ester Carbonyl Oxygen (C=O) | acs.org |

| O 1s | ~533.5 | Ester Ether Oxygen (C-O) | acs.org |

| O 1s | ~533.0 | Nitro Group Oxygen (NO₂) | chemicalbook.com |

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS provides information about the valence molecular orbitals. The UPS spectrum of this compound would be dominated by features from the π-systems of the quinoline and dinitrobenzoate rings. The highest occupied molecular orbital (HOMO) is expected to be primarily localized on the quinoline moiety, as it is generally more electron-rich than the highly electron-deficient dinitrobenzoate ring. Studies on quinoline and its derivatives show the HOMO to be around 6.5-7.5 eV below the vacuum level. acs.org The presence of the electron-withdrawing dinitrobenzoate group is expected to lower the energy of the HOMO (increase its binding energy) compared to unsubstituted 8-hydroxyquinoline. The valence spectrum would also show features corresponding to the lone pair electrons on the nitrogen and oxygen atoms, as well as the manifold of π and σ orbitals of the entire molecule.

Computational and Theoretical Chemistry Studies on Quinolin 8 Yl 2,4 Dinitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like Quinolin-8-yl 2,4-dinitrobenzoate (B1224026). These calculations allow for a detailed analysis of the molecule's geometry, electronic landscape, and predicted spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in Quinolin-8-yl 2,4-dinitrobenzoate is crucial for its properties. Geometry optimization calculations are employed to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this ester, a key feature is the rotation around the C-O ester bond, leading to different conformers.

Computational studies on similar aryl esters, such as quinolin-8-yl benzoate (B1203000), have shown that the molecule is not planar. mdpi.comnih.govresearchgate.net The quinoline (B57606) and benzoate rings are typically twisted with respect to each other. This is due to the steric hindrance that would arise in a planar conformation. The orientation of the carbonyl group relative to the quinoline ring can lead to syn and anti conformers, with the syn conformation often being slightly more stable. The rotation between these conformers involves surmounting a specific energy barrier. For aryl carbonyl fragments, these rotational barriers can be influenced by both steric and electronic effects. plos.org The presence of bulky nitro groups on the benzoate ring in this compound would likely enforce a significant dihedral angle between the two aromatic systems to minimize steric repulsion.

Relaxed dihedral scans using DFT methods, for instance at the B3LYP/6-31G* level of theory, can map out the conformational energy profile as a function of the dihedral angle between the quinoline ring and the ester group. plos.org Studies on similar ester conformations have revealed that Z conformations are generally favored over E conformations due to a combination of steric and dipole-dipole interactions. researchgate.net

Table 1: Predicted Geometrical Parameters for a Representative Aryl Ester Conformation (Note: This table presents typical data for a structurally similar aryl ester, as specific experimental data for this compound is not available in the cited literature.)

| Parameter | Predicted Value | Method/Basis Set |

|---|---|---|

| Dihedral Angle (Quinoline-Ester) | ~60-80° | DFT/B3LYP/6-311++G** |

| C=O Bond Length | ~1.21 Å | DFT/B3LYP/6-311++G** |

| Ester C-O Bond Length | ~1.36 Å | DFT/B3LYP/6-311++G** |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure dictates the chemical reactivity and optical properties of the molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich quinoline ring system. Conversely, the LUMO is anticipated to be centered on the 2,4-dinitrobenzoate moiety, owing to the strong electron-withdrawing nature of the two nitro groups. This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer upon electronic excitation.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are standard for determining these properties. tandfonline.comdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. tandfonline.com

Charge distribution analysis, through methods like Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges. scispace.com This reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atom in the quinoline ring and the oxygen atoms of the nitro groups are expected to be regions of negative charge, while the carbon atoms attached to the nitro groups and the carbonyl carbon will be electron-deficient. scispace.com

Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative, based on typical DFT calculations for related nitroaromatic and quinoline compounds.)

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Quinoline Ring |

| LUMO | -3.0 | 2,4-Dinitrobenzoate Moiety |

| HOMO-LUMO Gap | 3.5 | - |

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis spectra)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of new compounds.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. dergipark.org.tr Machine learning algorithms trained on large NMR databases are also emerging as a powerful predictive tool. ncssm.edu For this compound, the aromatic protons and carbons of the quinoline and dinitrobenzoate rings would have distinct predicted chemical shifts. The chemical shift of the nitrogen atom in the quinoline ring can also be predicted, though it is highly sensitive to its chemical environment. semanticscholar.org

IR Vibrational Frequencies: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. dergipark.org.tr These calculations help in assigning the vibrational modes observed in experimental FT-IR spectra. Key predicted frequencies for this molecule would include the C=O stretching of the ester group, the asymmetric and symmetric stretching of the N-O bonds in the nitro groups, and the various C-H and C=C/C=N stretching and bending modes of the aromatic rings.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.comnih.gov Calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions. Studies on quinolin-8-yl benzoate have shown that functionals like CAM-B3LYP can provide results in very good agreement with experimental data. mdpi.comnih.gov

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm |

| IR | C=O Stretch | ~1730 cm⁻¹ |

| IR | NO₂ Asymmetric Stretch | ~1540 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax (π→π*) | ~310-340 nm |

Aromaticity Indices and Delocalization Analysis

Quinoline is an aromatic compound, satisfying Hückel's rule (4n+2 π electrons) with a delocalized system of 10 π electrons across its fused ring structure. quora.comcutm.ac.inresearchgate.net This aromaticity confers significant stability. The benzene (B151609) ring of quinoline is generally considered more aromatic than the pyridine (B92270) ring. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a solute with its solvent environment over time.

Solvent Effects on this compound Behavior

MD simulations can reveal how solvent molecules arrange themselves around this compound and how this solvation affects its conformational preferences and dynamics. bohrium.com For instance, the presence of a polar solvent could stabilize one conformer over another by favorably interacting with the molecule's dipole moment.

Studies on nitroaromatic compounds in aqueous solutions have shown that the surrounding water molecules can significantly influence photochemical dynamics through hydrogen bonding and energy transfer. ucl.ac.ukacs.org For this compound, polar solvents would be expected to interact with the lone pairs on the quinoline nitrogen and the oxygen atoms of the ester and nitro groups. These interactions can affect the rotational energy barriers and the equilibrium between different conformers. mdpi.com

Furthermore, the choice of solvent can cause shifts in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. TD-DFT calculations combined with continuum solvation models (like PCM) or explicit solvent molecules in an MD simulation can predict these shifts. mdpi.comacs.org Generally, transitions to a more polar excited state are red-shifted (move to longer wavelengths) in more polar solvents.

Intermolecular Interactions and Aggregation Tendencies

The arrangement of molecules in the solid state and their behavior in solution are governed by a network of non-covalent interactions. For quinolin-8-yl esters, these interactions are critical in determining their physical properties and potential applications. Computational methods, such as Hirshfeld surface analysis and interaction energy calculations, are invaluable for dissecting these forces.

Studies on analogous compounds, such as quinolin-8-yl 4-chlorobenzoate, reveal that the crystal structure is stabilized by a combination of C-H···N, C-H···O, Cl···π, and π···π interactions. mdpi.comresearchgate.net The molecular conformation of these esters often shows an orthogonal orientation between the quinoline and benzoate rings. mdpi.comresearchgate.net This spatial arrangement minimizes steric hindrance and allows for favorable intermolecular contacts.

Hirshfeld surface analysis of related quinolone derivatives, like 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, indicates that O-H interactions are major contributors to the crystal packing. eurjchem.com For this compound, the presence of two nitro groups is expected to significantly influence its intermolecular interactions. The electron-withdrawing nature of the nitro groups can enhance π-π stacking interactions between the electron-deficient dinitrobenzoate ring and the electron-richer quinoline ring of an adjacent molecule. nih.govresearchgate.net

Computational evaluation of the dimer of 8-Quinolinesulfonamide, a related compound, shows that intermolecular hydrogen bonding leads to the formation of inversion dimers, with notable differences in bond lengths and angles compared to the monomer due to intermolecular charge transfer. bohrium.com Similar dimeric structures stabilized by hydrogen bonds and π-π stacking are plausible for this compound.

The aggregation tendencies of quinoline derivatives have also been explored in the context of their biological activity. For instance, certain steroid-quinoline hybrids have been shown to disrupt protein aggregation processes. nih.govacs.org The aggregation behavior of this compound itself would be influenced by solvent polarity and concentration, with a propensity for π-π stacking driven aggregation in less polar solvents.

| Interaction Type | Contributing Groups | Significance in Crystal Packing |

| C-H···O | C-H on quinoline/benzoate, O from nitro/ester | Directional interactions contributing to lattice stability. |

| π-π Stacking | Quinoline and Dinitrobenzoate rings | A primary driving force for aggregation, influenced by the electron-deficient nature of the dinitrobenzoate ring. |

| C-H···N | C-H on benzoate, N on quinoline | Weak hydrogen bonding contributing to the overall stability. |

| Nitro group interactions | O···N, O···O contacts | Significant electrostatic interactions due to the high polarity of the nitro groups. |

Reaction Mechanism Elucidation via Computational Methods

The synthesis of this compound typically involves the esterification of 8-hydroxyquinoline (B1678124) with 2,4-dinitrobenzoyl chloride. Computational chemistry offers a means to explore the reaction mechanism in detail, including the identification of transition states and the calculation of energy barriers.

A plausible reaction pathway involves the nucleophilic attack of the hydroxyl oxygen of 8-hydroxyquinoline on the carbonyl carbon of 2,4-dinitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The stability of this intermediate and the energy of the transition states leading to and from it can be calculated using Density Functional Theory (DFT). For the reaction to proceed, the tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the final ester product.

Computational studies on the formation of acid chlorides from carboxylic acids using thionyl chloride have shown that such reactions can proceed through competing pathways with multiple activation barriers. researchgate.net A similar complexity can be expected in the esterification of 8-hydroxyquinoline, potentially involving catalytic cycles if a base is used to scavenge the HCl byproduct.

Mapping the reaction pathway involves calculating the potential energy surface along the reaction coordinate. This allows for the visualization of the energy changes as the reactants are converted into products. For the synthesis of this compound, the reaction pathway would illustrate the energy profile of the nucleophilic attack, the formation and stabilization of the tetrahedral intermediate, and the final product formation.

Computational studies on related systems, such as the synthesis of quinoline derivatives through cyclization reactions, have successfully mapped out multi-step reaction pathways, identifying key intermediates and transition states. nih.gov A similar approach for the esterification of 8-hydroxyquinoline would provide a quantitative understanding of the reaction kinetics and thermodynamics.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or other properties, such as chromatographic retention times. nih.gov For quinoline derivatives, QSRR models have been developed to predict their retention behavior in liquid chromatography. nih.govresearchgate.net

These models typically use a variety of molecular descriptors, including geometrical, physicochemical, and electronic parameters, to build a mathematical relationship with the observed property. nih.gov For a series of quinoline derivatives, it has been shown that a combination of physicochemical and geometrical parameters provides the most accurate retention models. nih.gov

A QSRR model for this compound would be valuable for predicting its behavior in analytical separations and for understanding the structural features that govern its interactions with stationary phases. The development of such a model would involve the calculation of a wide range of molecular descriptors for a series of related quinolin-8-yl esters and correlating them with experimentally determined retention times. Advanced machine learning algorithms, such as support vector machines coupled with feature selection methods like the firefly algorithm, have been successfully applied to build robust QSRR models for quinolones. nih.govrjptonline.org

| Descriptor Type | Examples | Relevance to QSRR |

| Geometrical | Molecular surface area, volume, ovality | Relates to the size and shape of the molecule, influencing interactions with the stationary phase. |

| Physicochemical | LogP, polarizability, dipole moment | Describes the polarity and lipophilicity of the molecule, which are key determinants of retention in reversed-phase chromatography. |

| Electronic | HOMO/LUMO energies, Mulliken charges | Reflects the electronic distribution and reactivity of the molecule, influencing specific interactions with the stationary phase. |

Theoretical Basis for Optical and Electronic Properties

Computational methods are instrumental in understanding the optical and electronic properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating electronic absorption spectra and providing insights into the nature of electronic transitions. nih.govnih.gov

Theoretical studies on quinolin-8-yl benzoate and its derivatives have shown that the electronic spectra are characterized by π → π* and n → π* transitions. mdpi.comnih.gov The introduction of substituents on the benzoate ring can lead to shifts in the absorption maxima (hypsochromic or bathochromic shifts) and changes in the molar absorptivity (hypochromic or hyperchromic effects). mdpi.com For this compound, the strong electron-withdrawing nitro groups are expected to cause a significant bathochromic shift (red shift) in the absorption spectrum compared to the unsubstituted quinolin-8-yl benzoate.

Frontier Molecular Orbital (FMO) analysis provides crucial information about the chemical reactivity and electronic transitions. rjptonline.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key parameters. In quinoline derivatives, the HOMO is often localized on the quinoline ring, while the LUMO can be distributed over the entire molecule or localized on specific substituents. najah.edu For this compound, the LUMO is expected to be significantly localized on the electron-deficient dinitrobenzoate moiety. This would result in a smaller HOMO-LUMO gap compared to less substituted analogs, indicating higher reactivity and a lower energy for electronic transitions.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge delocalization and intramolecular interactions. researchgate.net In quinoline-based molecular complexes, NBO analysis can confirm intramolecular charge transfer from the electron-donating part of the molecule to the electron-accepting part. researchgate.net

| Property | Computational Method | Key Findings for Quinolin-8-yl Esters | Expected Influence of 2,4-Dinitro Groups |

| UV-Vis Absorption | TD-DFT | π → π* and n → π* transitions are characteristic. Substituents on the benzoate ring modulate λmax and ε. mdpi.comnih.gov | Significant bathochromic shift and potential hyperchromic effect. |

| HOMO-LUMO Gap | DFT | The energy gap is influenced by substituents. A smaller gap indicates higher reactivity. rjptonline.orgnih.gov | A smaller HOMO-LUMO gap due to the stabilization of the LUMO on the dinitrobenzoate ring. |

| Electron Density Distribution | Mulliken Population Analysis, NBO | The quinoline nitrogen is an electron-rich center. Intramolecular charge transfer can occur. researchgate.net | Significant polarization of the molecule with electron density drawn towards the nitro groups. |

| Non-Linear Optical (NLO) Properties | DFT | Some quinoline derivatives exhibit significant first hyperpolarizability (β). semanticscholar.org | The strong donor-acceptor character could lead to enhanced NLO properties. |

Reactivity and Reaction Mechanisms Involving Quinolin 8 Yl 2,4 Dinitrobenzoate

Electrophilic Aromatic Substitution on Quinoline (B57606) and Dinitrobenzene Moieties

The reactivity of Quinolin-8-yl 2,4-dinitrobenzoate (B1224026) in electrophilic aromatic substitution (EAS) is dictated by the electronic properties of its two aromatic systems.

Quinoline Moiety: The quinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. numberanalytics.comresearchgate.net Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene ring (the carbocycle). quimicaorganica.orgimperial.ac.uk The positions most favorable for substitution are C5 and C8, as the cationic intermediates (Wheland intermediates) formed by attack at these positions are more stable. quimicaorganica.orgreddit.com In Quinolin-8-yl 2,4-dinitrobenzoate, the 8-position is occupied by the ester group. The oxygen atom of the ester linkage is an ortho-, para-director and is generally activating. However, this is counteracted by the strong electron-withdrawing effect of the attached 2,4-dinitrobenzoyl group. This deactivation, coupled with the inherent preference for the 5- and 8-positions, suggests that any further electrophilic substitution on the quinoline ring would be difficult and likely directed to the 5-position.

Dinitrobenzene Moiety: The 2,4-dinitrobenzoate portion of the molecule is highly deactivated towards electrophilic aromatic substitution. The two nitro groups (-NO₂) are powerful electron-withdrawing groups, significantly reducing the electron density of the benzene ring. scribd.comck12.org Nitro groups are meta-directing substituents. chemguide.co.uk In the 2,4-dinitrobenzoyl group, the positions ortho and para to each nitro group are strongly deactivated. The remaining positions (3, 5, and 6) are all meta to at least one nitro group and ortho or para to the other, leading to extreme deactivation. Therefore, electrophilic substitution on this ring is exceptionally challenging under standard conditions. rsc.orgstackexchange.com

Reductive Transformations of this compound

Reductive processes can target either the nitro groups of the dinitrobenzoate moiety or the heterocyclic quinoline ring system.

Reduction of Nitro Groups

The two nitro groups on the benzoate (B1203000) ring are susceptible to reduction. It is possible to achieve selective reduction of one nitro group to an amine using specific reagents, or to reduce both groups under stronger conditions.

Selective Reduction: The reduction of 1,3-dinitrobenzene (B52904) to 3-nitroaniline (B104315) can be accomplished using reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄HS). wikipedia.orgyoutube.com This selectivity arises from the fact that the first reduction product, a nitroaniline, is less electrophilic than the starting dinitrobenzene. By analogy, Quinolin-8-yl 2,4-diaminobenzoate could be selectively reduced to Quinolin-8-yl 2-amino-4-nitrobenzoate or Quinolin-8-yl 4-amino-2-nitrobenzoate.

Complete Reduction: Stronger reducing agents, such as iron or tin in the presence of hydrochloric acid (HCl), will reduce both nitro groups. wikipedia.org This would transform this compound into Quinolin-8-yl 2,4-diaminobenzoate.

Hydrogenation of the Quinoline Ring System

The catalytic hydrogenation of the quinoline ring is a well-studied process and can lead to either partial or full saturation of the heterocyclic system. The outcome is highly dependent on the catalyst and reaction conditions.

Pyridine Ring Hydrogenation: The pyridine part of the quinoline ring is often preferentially hydrogenated. Catalysts like palladium (Pd) or rhodium (Rh) on alumina (B75360) typically yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. researchgate.net A novel strategy using Hantzsch ester as a hydrogen donor also achieves chemoselective transfer hydrogenation to form 1,2,3,4-tetrahydroquinolines. rsc.org

Carbocyclic Ring Hydrogenation: It is also possible to selectively hydrogenate the benzene portion of the quinoline ring. For instance, using a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, quinolines can be reduced to 5,6,7,8-tetrahydroquinolines. rsc.org

Complete Hydrogenation: Under more forcing conditions, such as higher temperatures and pressures with a ruthenium catalyst, quinoline can be fully hydrogenated to decahydroquinoline. researchgate.net

For this compound, the bulky and electron-withdrawing substituent at the 8-position could sterically hinder the approach of the catalyst, potentially affecting reaction rates and selectivity. nih.gov

Table 1: Representative Catalytic Systems for Quinoline Hydrogenation

| Product Type | Catalyst System | Substrate Scope | Reference |

|---|---|---|---|

| 1,2-Dihydroquinolines | Cobalt-amido complex / H₃N∙BH₃ | Broad functional group tolerance | nih.gov |

| 1,2,3,4-Tetrahydroquinolines | Pd/Al₂O₃, Rh/Al₂O₃ | General quinolines | researchgate.net |

| 1,2,3,4-Tetrahydroquinolines | Hantzsch ester / Brønsted acid | Complex quinolines | rsc.org |

| 5,6,7,8-Tetrahydroquinolines | Ru(η³-methallyl)₂(cod)–PhTRAP | 8-substituted quinolines | rsc.org |

| Decahydroquinolines | Ru/montmorillonite (B579905) / H₂ | General quinolines (forcing conditions) | researchgate.net |

Oxidation Reactions Affecting this compound

The quinoline nucleus is more susceptible to oxidation than the highly deactivated dinitrobenzoate ring. Oxidation can occur at the nitrogen atom or lead to ring cleavage under harsh conditions.

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This is typically achieved using peroxycarboxylic acids. researchgate.netevitachem.com The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution patterns.

Ring Cleavage: Strong oxidizing agents, such as alkaline potassium permanganate, can lead to the oxidative cleavage of the benzene ring of the quinoline moiety, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net The dinitrobenzoate ring is generally resistant to such oxidation.

The ester linkage itself could be susceptible to hydrolysis under strongly oxidative and basic or acidic conditions, which would cleave the molecule into 8-hydroxyquinoline (B1678124) and 2,4-dinitrobenzoic acid.

Investigation of Reaction Intermediates and Transition States using Experimental and Computational Approaches

While direct studies on this compound are scarce, extensive research on N-(quinolin-8-yl)benzamides provides significant insight into the role of the quinolin-8-yl group in directing reactions and forming stable intermediates. In these reactions, the 8-aminoquinoline (B160924) moiety acts as a bidentate directing group, chelating to a metal center via the amide nitrogen and the quinoline nitrogen. researchgate.netmdpi.com

This chelation facilitates C-H activation at the ortho-position of the benzamide (B126) ring, leading to the formation of a stable cyclometalated intermediate. mdpi.com The existence and reactivity of these intermediates, such as five-membered cobaltocycles or palladacycles, have been supported by experimental evidence (isolation and characterization) and computational studies (DFT calculations). researchgate.net These studies investigate the thermodynamics of intermediate formation and the energy barriers of subsequent steps like reductive elimination, providing a detailed mechanistic understanding. researchgate.net

Although the subject molecule is an ester, not an amide, the quinolin-8-yl group's nitrogen atom could similarly participate in chelation-assisted reactions, potentially directing functionalization at the C7 position of the quinoline ring.

Influence of Substituent Effects on this compound Reactivity

The reactivity of the entire molecule is a composite of the substituent effects within each moiety.

Effects on the Quinoline Ring: The 8-position is substituted with the 2,4-dinitrobenzoyloxy group. This group is strongly electron-withdrawing due to the two nitro groups and the carbonyl of the ester. This effect is transmitted through the ester oxygen and the quinoline ring system. An electron-withdrawing substituent at position 8 will significantly deactivate the entire quinoline ring towards electrophilic attack. numberanalytics.com It will also influence the basicity of the quinoline nitrogen. Furthermore, the steric bulk of this substituent can hinder reactions at adjacent positions, particularly at C7. nih.govmdpi.com

Effects on the Benzoate Ring: The reactivity of the benzoate ring is dominated by the two nitro groups and the ester functionality. As discussed, the nitro groups are strongly deactivating and meta-directing for EAS. They also activate the ring towards nucleophilic aromatic substitution (SNAᵣ), although the ester group is not a typical leaving group for such reactions. The ester linkage itself can be a site of reaction, namely nucleophilic acyl substitution (hydrolysis, transesterification). The electron-withdrawing nitro groups would make the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Table 2: Summary of Substituent Effects on Reactivity

| Moiety | Substituent(s) | Electronic Effect | Influence on Reactivity | Reference |

|---|---|---|---|---|

| Quinoline Ring | 8-(2,4-dinitrobenzoyloxy)- | Strong electron-withdrawing | Deactivates ring toward EAS; may direct C-H activation at C7; steric hindrance. | numberanalytics.comnih.gov |

| Benzoate Ring | 2,4-dinitro- | Strong electron-withdrawing | Strongly deactivates ring toward EAS; activates carbonyl for nucleophilic acyl substitution. | ck12.orgchemguide.co.uk |

| Benzoate Ring | 8-quinolinoxycarbonyl- | Electron-withdrawing | Deactivates ring toward EAS (less than nitro groups). | - |

Functional Applications and Advanced Materials Science Incorporating Quinolin 8 Yl 2,4 Dinitrobenzoate

Role in Organic Synthesis as a Reagent or Intermediate